molecular formula C7H10 B3049552 1-Ethyl-1-ethynylcyclopropane CAS No. 2101782-55-0

1-Ethyl-1-ethynylcyclopropane

Cat. No. B3049552
M. Wt: 94.15
InChI Key: UTYCGHILMVUIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-ethynylcyclopropane is a chemical compound with the molecular formula C7H10 . It has a molecular weight of 94.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Ethyl-1-ethynylcyclopropane is 1S/C7H10/c1-3-7(4-2)5-6-7/h1H,4-6H2,2H3 . This indicates that the molecule consists of a cyclopropane ring with an ethyl group and an ethynyl group attached to the same carbon atom.


Physical And Chemical Properties Analysis

1-Ethyl-1-ethynylcyclopropane is a liquid at room temperature . The compound is stored in a refrigerator . It is shipped at room temperature .

Scientific Research Applications

Application in Fruits and Vegetables

1-Ethyl-1-ethynylcyclopropane and its derivatives, like 1-methylcyclopropene (1-MCP), have been extensively researched for their effects on fruits and vegetables. These compounds are known for inhibiting ethylene perception, which is crucial in regulating ripening and senescence processes in various produce. For instance, the use of 1-MCP has shown significant results in improving the quality and extending the postharvest life of apples and other fruits and vegetables. It is also used as a commercial technology for maintaining product quality (Watkins, 2006).

Ethylene Inhibition in Horticultural Products

1-MCP, a compound closely related to 1-Ethyl-1-ethynylcyclopropane, has shown its effectiveness as an ethylene action inhibitor. This property makes it valuable in maintaining postharvest quality in many fresh horticultural products. Its low effective concentrations and broad application range make it a universal tool for combating postharvest problems in a variety of crops (Blankenship & Dole, 2003).

Study of Structural and Conformational Properties

The structural and conformational properties of related compounds, such as 1-amino-1-ethynylcyclopropane, have been a subject of study. These investigations, which include microwave spectroscopy and quantum chemical calculations, contribute to a deeper understanding of the physical and chemical characteristics of such compounds (Marstokk et al., 1999).

Ethylene Biosynthesis Analysis

Research has also focused on the analysis of ethylene biosynthesis, where compounds like 1-aminocyclopropane-1-carboxylic acid, closely related to 1-Ethyl-1-ethynylcyclopropane, play a central role. Updated methodologies for analyzing metabolites and enzyme activities involved in ethylene biosynthesis have been developed, enhancing the efficiency and accuracy of these processes (Bulens et al., 2011).

Ethylene-Independent Growth Regulation

There is growing evidence suggesting that derivatives of 1-Ethyl-1-ethynylcyclopropane, like 1-aminocyclopropane 1-carboxylic acid (ACC), have roles beyond being precursors to ethylene. These compounds might act as independent growth regulators, influencing various plant developmental processes (Polko & Kieber, 2019).

Safety And Hazards

The compound has several hazard statements associated with it: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-ethyl-1-ethynylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYCGHILMVUIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302017
Record name Cyclopropane, 1-ethyl-1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1-ethynylcyclopropane

CAS RN

2101782-55-0
Record name Cyclopropane, 1-ethyl-1-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101782-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropane, 1-ethyl-1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 2
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 3
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 4
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 5
1-Ethyl-1-ethynylcyclopropane
Reactant of Route 6
1-Ethyl-1-ethynylcyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.